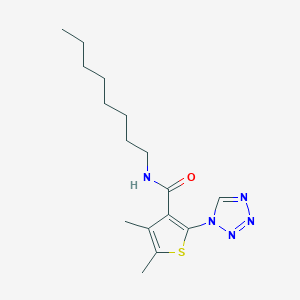![molecular formula C19H17Cl2N3O3 B10991657 2-(2,4-dichlorophenoxy)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B10991657.png)
2-(2,4-dichlorophenoxy)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DICHLOROPHENOXY)-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)ACETAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the 2,4-Dichlorophenoxy Group: This step involves the nucleophilic substitution reaction of the benzimidazole core with 2,4-dichlorophenol.
Attachment of the Tetrahydrofuran Group: This can be done through a coupling reaction using a suitable reagent like tetrahydrofuran-2-carboxylic acid.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the tetrahydrofuran ring.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, benzimidazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar properties and be used in assays to evaluate its biological activity.
Medicine
Medicinally, compounds with similar structures are investigated for their therapeutic potential. They may act as antifungal, antiviral, or anticancer agents, depending on their interaction with biological targets.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activity make them versatile tools in various applications.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)ACETAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function. The dichlorophenoxy and tetrahydrofuran groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenoxy)-N-(1H-benzimidazol-2-yl)acetamide
- 2-(2,4-Dichlorophenoxy)-N-(2-furanyl-1H-benzimidazol-6-yl)acetamide
- 2-(2,4-Dichlorophenoxy)-N-(2-tetrahydro-2-furanyl-1H-benzimidazol-5-yl)acetamide
Uniqueness
The uniqueness of 2-(2,4-DICHLOROPHENOXY)-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)ACETAMIDE lies in its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of the tetrahydrofuran ring, in particular, may enhance its solubility and bioavailability.
Properties
Molecular Formula |
C19H17Cl2N3O3 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C19H17Cl2N3O3/c20-11-3-6-16(13(21)8-11)27-10-18(25)22-12-4-5-14-15(9-12)24-19(23-14)17-2-1-7-26-17/h3-6,8-9,17H,1-2,7,10H2,(H,22,25)(H,23,24) |
InChI Key |
IDTUFPZKNRRKCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B10991577.png)
![N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10991590.png)
![4-benzyl-N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10991600.png)
![N-[3-(cyclopropylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10991602.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-3-phenylpropanamide](/img/structure/B10991609.png)
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10991617.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10991623.png)
![N-(2-methoxyethyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10991624.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10991630.png)
![4-hydroxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10991636.png)
![N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10991639.png)

![N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10991646.png)
![4-(4-chlorophenyl)-N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10991652.png)
